1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-[(4-oxo-3H-quinazolin-7-yl)sulfanyl]phenyl]urea
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Overview
Description
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-[(4-oxo-3H-quinazolin-7-yl)sulfanyl]phenyl]urea is a complex organic compound with significant applications in medicinal chemistry. This compound is characterized by the presence of a trifluoromethyl group, a quinazolinone moiety, and a urea linkage, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-[(4-oxo-3H-quinazolin-7-yl)sulfanyl]phenyl]urea typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinazolinone Moiety: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling Reactions: The final step involves the coupling of the quinazolinone derivative with the trifluoromethylated phenyl isocyanate under controlled conditions to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-[(4-oxo-3H-quinazolin-7-yl)sulfanyl]phenyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-[(4-oxo-3H-quinazolin-7-yl)sulfanyl]phenyl]urea has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an analgesic and anti-inflammatory agent.
Biological Studies: The compound is used to study its effects on various biological pathways, including its role as a STAT3 inhibitor.
Chemical Biology: It serves as a tool compound to probe the function of specific proteins and enzymes in cellular processes.
Industrial Applications: The compound is explored for its potential use in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-[(4-oxo-3H-quinazolin-7-yl)sulfanyl]phenyl]urea involves its interaction with specific molecular targets:
STAT3 Inhibition: The compound inhibits the phosphorylation of STAT3, leading to the inactivation of this transcription factor and induction of apoptosis in cancer cells.
Opioid Receptor Modulation: It exhibits analgesic effects by modulating opioid receptors, providing pain relief without significant side effects.
Comparison with Similar Compounds
Similar Compounds
4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: This compound shares the trifluoromethyl and chloro substituents but differs in its core structure.
4-chloro-3-(trifluoromethyl)phenyl isocyanate: This is a precursor used in the synthesis of the target compound.
Uniqueness
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-[(4-oxo-3H-quinazolin-7-yl)sulfanyl]phenyl]urea is unique due to its combination of a quinazolinone moiety and a trifluoromethyl group, which confer distinct chemical and biological properties. Its ability to inhibit STAT3 and modulate opioid receptors makes it a valuable compound in medicinal chemistry and biological research.
Properties
Molecular Formula |
C22H14ClF3N4O2S |
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Molecular Weight |
490.9 g/mol |
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-[(4-oxo-3H-quinazolin-7-yl)sulfanyl]phenyl]urea |
InChI |
InChI=1S/C22H14ClF3N4O2S/c23-18-8-3-13(9-17(18)22(24,25)26)30-21(32)29-12-1-4-14(5-2-12)33-15-6-7-16-19(10-15)27-11-28-20(16)31/h1-11H,(H,27,28,31)(H2,29,30,32) |
InChI Key |
OBECMFGOFVDBRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)SC3=CC4=C(C=C3)C(=O)NC=N4 |
Origin of Product |
United States |
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